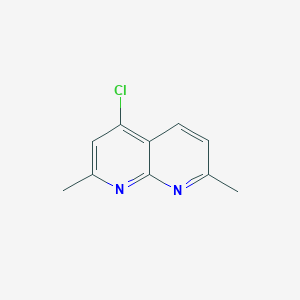
4-chloro-2,7-dimethyl-1,8-naphthyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-Chloro-2,7-dimethyl-1,8-naphthyridine is a heterocyclic compound belonging to the naphthyridine family Naphthyridines are known for their diverse biological activities and are used in various medicinal and industrial applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2,7-dimethyl-1,8-naphthyridine typically involves the condensation of 2,6-diaminopyridine with 3-oxo-butyraldehyde dimethyl acetal, followed by chlorination and methylation steps . The reaction conditions often include the use of solvents like dioxane and reagents such as selenium dioxide for oxidation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
化学反応の分析
Types of Reactions
4-Chloro-2,7-dimethyl-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: Using reagents like selenium dioxide in dioxane to form aldehydes.
Reduction: Typically involves hydrogenation reactions.
Substitution: Halogen substitution reactions using nucleophiles like methanolic potassium hydroxide.
Common Reagents and Conditions
Oxidation: Selenium dioxide in dioxane.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Methanolic potassium hydroxide at room temperature.
Major Products
Oxidation: 4-Methoxy-1,8-naphthyridine-2,7-dicarboxaldehyde.
Substitution: 2,7-Dimethyl-4-methoxy-1,8-naphthyridine.
科学的研究の応用
4-Chloro-2,7-dimethyl-1,8-naphthyridine has several applications in scientific research:
Medicinal Chemistry: Used as a core structure in the synthesis of potential anticancer agents.
Material Science: Employed in the development of light-emitting diodes and dye-sensitized solar cells.
Biological Research: Investigated for its cytotoxic activity against cancer cell lines.
作用機序
The mechanism of action of 4-chloro-2,7-dimethyl-1,8-naphthyridine involves its interaction with molecular targets such as topoisomerase II. The compound intercalates with DNA, inhibiting the enzyme’s activity and leading to the disruption of DNA replication and cell division . This mechanism is similar to that of other naphthyridine derivatives used in anticancer therapy.
類似化合物との比較
Similar Compounds
- 2,7-Dimethyl-1,8-naphthyridine
- 4-Chloro-2-methyl-1,8-naphthyridine
- 2,7-Diamino-1,8-naphthyridine
Uniqueness
4-Chloro-2,7-dimethyl-1,8-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its chloro and methyl groups at positions 4 and 2,7, respectively, make it a valuable intermediate in the synthesis of more complex molecules .
特性
CAS番号 |
84670-41-7 |
|---|---|
分子式 |
C10H9ClN2 |
分子量 |
192.64 g/mol |
IUPAC名 |
4-chloro-2,7-dimethyl-1,8-naphthyridine |
InChI |
InChI=1S/C10H9ClN2/c1-6-3-4-8-9(11)5-7(2)13-10(8)12-6/h3-5H,1-2H3 |
InChIキー |
LFUQUCOYQGAFFE-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=NC(=CC(=C2C=C1)Cl)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














